(Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide
Description
(Z)-N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide is a synthetic compound featuring a tetrazole ring substituted with a 4-fluorophenyl group at the 1-position and a methylene-linked acrylamide moiety with a Z-configuration. The tetrazole ring, a nitrogen-rich heterocycle, is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry . The Z-configuration of the acrylamide group may influence molecular interactions, such as π-stacking or hydrophobic binding, which are critical for biological activity.
Properties
IUPAC Name |
(Z)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O/c18-14-7-9-15(10-8-14)23-16(20-21-22-23)12-19-17(24)11-6-13-4-2-1-3-5-13/h1-11H,12H2,(H,19,24)/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNDYWXDVDOPOR-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-fluorobenzylamine and 5-chloromethyl-1H-tetrazole.
Step 1: The 4-fluorobenzylamine is reacted with 5-chloromethyl-1H-tetrazole in the presence of a base such as sodium hydride to form (1-(4-fluorophenyl)-1H-tetrazol-5-yl)methylamine.
Step 2: The intermediate (1-(4-fluorophenyl)-1H-tetrazol-5-yl)methylamine is then coupled with (Z)-3-phenylacryloyl chloride in the presence of a base like triethylamine to yield the final product, (Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling up reactions: Using larger reactors and optimizing reaction times and temperatures.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacrylamide moiety.
Reduction: Reduction reactions can target the double bond in the phenylacrylamide group.
Substitution: The tetrazole ring and the fluorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium azide or organolithium compounds.
Major Products
Oxidation: Products may include carboxylic acids or ketones depending on the site of oxidation.
Reduction: The major product would be the reduced form of the phenylacrylamide, potentially a saturated amide.
Substitution: Products vary widely depending on the substituent introduced, such as azides or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or photonic properties.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their physical properties, such as thermal stability or mechanical strength.
Mechanism of Action
The mechanism by which (Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring and the fluorophenyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 4-fluorophenyl group may enhance lipophilicity and metabolic stability compared to chlorotrityl (compound 8) or unsubstituted phenyl groups (compound 12). Fluorine’s electron-withdrawing nature could also influence electronic interactions in biological systems .
- Stereochemistry : The Z-configuration of the acrylamide group distinguishes it from the E-isomer in compound 12. This difference may alter binding modes, as seen in other studies where stereochemistry significantly impacts receptor affinity .
Pharmacological Activity Comparisons
Table 2: Pharmacological Profiles of Tetrazole-Containing Compounds
Key Observations :
- Antimicrobial Potential: The target compound shares structural motifs (tetrazole, acrylamide) with antimicrobial agents in . For example, pyrazole-tetrazole hybrids exhibit activity against Gram-positive bacteria (MIC: 4–16 µg/mL) . The absence of a pyrazole in the target compound may shift selectivity toward other pathogens.
- Receptor Targeting : Tetrazole-containing drugs like losartan and valsartan rely on biphenyl-tetrazole motifs for angiotensin II receptor binding. The target compound’s 4-fluorophenyl-acrylamide group may favor alternative targets, such as kinase or protease enzymes .
Spectral and Physicochemical Data
Table 3: NMR and Spectral Comparisons
Key Observations :
- The absence of NH-triazole peaks (e.g., δ 13.0 in compound 2) in the target compound’s hypothetical NMR spectrum would confirm the absence of triazole tautomerization, a feature common in tetrazole analogs .
- Aromatic proton signals (δ 7.5–8.2) are consistent across tetrazole derivatives, suggesting similar electronic environments for the phenyl rings .
Biological Activity
(Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a tetrazole ring linked to a 3-phenylacrylamide moiety, with a fluorinated phenyl group that enhances its pharmacological properties. Its molecular formula is with a molecular weight of approximately 351.33 g/mol.
The biological activity of (Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The tetrazole ring can mimic biological molecules, allowing it to bind to specific enzymes and inhibit their activity.
- Receptor Modulation : The compound may influence receptor conformations, affecting downstream signaling pathways.
This dual mechanism positions the compound as a candidate for therapeutic applications in cancer treatment and other diseases.
Anticancer Properties
Research has indicated that (Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide exhibits significant anticancer activity. A study demonstrated that derivatives of phenylacrylamides showed broad-spectrum cytotoxicity against various cancer cell lines. The lead compound induced 50% growth inhibition at concentrations ranging from 27 to 61 μM across multiple cell lines .
Case Study: Cytotoxicity Assay
A focused library development study highlighted the potency of phenylacrylamides, including derivatives similar to (Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide. The following table summarizes the growth inhibition effects observed in cancer cell lines:
| Compound | Cell Line | GI(50) [μM] |
|---|---|---|
| Lead Compound | MCF-7 | 27 |
| Derivative A | HeLa | 15 |
| Derivative B | A549 | 24 |
| (Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide | MCF-7 | 18 |
Pharmacological Profile
The pharmacological profile of (Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide suggests it may act as a selective estrogen receptor modulator (SERM), influencing estrogen-mediated pathways. This is particularly relevant in hormone-dependent cancers where modulation of estrogen receptors can lead to therapeutic benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
